An In-depth Technical Guide to 2-Amino-6-chlorotoluene-4-sulphonic acid
An In-depth Technical Guide to 2-Amino-6-chlorotoluene-4-sulphonic acid
This guide provides a comprehensive technical overview of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5), a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's properties and applications.
Introduction
2-Amino-6-chlorotoluene-4-sulphonic acid is a substituted aromatic compound belonging to the class of sulfonic acids.[1] Its molecular structure, featuring an amino group, a chloro group, a methyl group, and a sulfonic acid group attached to a benzene ring, makes it a versatile building block in organic synthesis.[1] This guide will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Amino-6-chlorotoluene-4-sulphonic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6387-27-5 | [2][][4] |
| Molecular Formula | C7H8ClNO3S | [2][][4] |
| Molecular Weight | 221.66 g/mol | [2][4] |
| Exact Mass | 220.9913420 | [5][6] |
| Appearance | Typically a solid at room temperature | [1] |
| Density | 1.553 g/cm³ (Predicted) | [2][5] |
| Solubility | Soluble in water due to the polar sulfonic acid group. | [1] |
| Topological Polar Surface Area | 88.8 Ų | [5] |
| InChI Key | RSCRGMCYBCTJGF-UHFFFAOYSA-N | [2][] |
The presence of the sulfonic acid group significantly enhances the compound's polarity, rendering it soluble in aqueous solutions.[1] This property is crucial for its use in many synthetic procedures that are carried out in aqueous media.
Synthesis and Purification
The synthesis of substituted toluenesulfonic acids often involves multi-step processes. While specific proprietary methods may vary, a general approach for a related compound, 6-chloro-4-amino-meta-toluene sulfonic acid, involves the sulfonation of 2-chloro-4-amino toluene with sulfuric acid.[7] The resulting product can then be isolated as an alkali metal salt.[7]
A generalized workflow for the synthesis and purification of such compounds is outlined below. The rationale behind this process is to control the regioselectivity of the sulfonation reaction and to effectively isolate the desired isomer.
Experimental Workflow: Synthesis and Purification
Caption: Generalized workflow for the synthesis and purification of a toluenesulfonic acid derivative.
A patented method for preparing toluene sulfonic acid derivatives highlights the importance of pH control during precipitation from an aqueous salt solution.[7] Maintaining a constant pH between 0.5 and 1.2 during the addition of a mineral acid is crucial for obtaining a high-purity product.[7]
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Amino-6-chlorotoluene-4-sulphonic acid is dictated by its functional groups. The amino group can undergo diazotization reactions, which are fundamental in the synthesis of azo dyes and pigments.[8] The sulfonic acid group is a strong acid and can participate in various salt formation reactions. The aromatic ring itself is susceptible to further electrophilic substitution, although the existing substituents will direct the position of new incoming groups.
The compound serves as a valuable intermediate in the synthesis of more complex molecules for various industries.[1][]
Potential Reaction Pathways
Caption: A key reaction pathway involving 2-Amino-6-chlorotoluene-4-sulphonic acid in the synthesis of azo compounds.
Applications
2-Amino-6-chlorotoluene-4-sulphonic acid and its isomers are important intermediates in several industrial applications.
-
Dyes and Pigments: These compounds are extensively used in the synthesis of azo dyes and pigments.[1][][8] For instance, a related isomer, 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT-Säure), is a precursor to Pigment Red 53.[8]
-
Pharmaceuticals: The structural motifs present in this molecule are found in various pharmacologically active compounds, making it a potential starting material or intermediate in drug discovery and development.[1]
-
Organic Synthesis: It serves as a versatile reagent in broader organic chemistry applications.[]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Amino-6-chlorotoluene-4-sulphonic acid and related compounds.
Hazard Identification:
-
Causes skin and serious eye irritation.[9]
-
May cause respiratory irritation.[9]
-
Acute toxicity (oral, dermal, inhalation) has been noted for some isomers.[10]
Recommended Precautions:
-
Handling: Use in a well-ventilated area, such as a chemical fume hood.[11][12] Avoid formation of dust and aerosols.[11] Wear suitable protective clothing, gloves, and eye/face protection.[9][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from incompatible materials.[11][12]
-
First Aid:
Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
Conclusion
2-Amino-6-chlorotoluene-4-sulphonic acid is a chemical intermediate with significant utility, particularly in the dye and pigment industry. Its physicochemical properties, especially its water solubility, are key to its synthetic applications. A thorough understanding of its reactivity and safe handling procedures is essential for its effective and responsible use in research and industrial settings.
References
- Chemsrc. (2025, September 13). 2-amino-6-chlorotoluene-4-sulphonic acid | CAS#:6387-27-5.
- CymitQuimica. CAS 6387-27-5: 3-Amino-5-chloro-4-methylbenzenesulfonic acid.
- BOC Sciences. CAS 6387-27-5 (2-Amino-6-chlorotoluene-4-sulfonic acid).
- Echemi. 6387-27-5, 3-Amino-5-chloro-4-methylbenzenesulfonic acid Formula.
- ChemicalBook. 6387-27-5(2-amino-6-chlorotoluene-4-sulphonic acid) Product Description.
- 3-Amino-5-chloro-4-methylbenzenesulfonic acid SDS, 6387-27-5 Safety Data Sheets.
- ChemicalBook. 2-Amino-4-chlorophenol-6-sulfonic acid(88-23-3).
- NextSDS. 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information.
- Chem Service. (2016, January 19). SAFETY DATA SHEET.
- Wikidata. (2025, November 9). 2-amino-6-chlorotoluene-4-sulfonic acid.
- Google Patents. US4207254A - Method for preparing improved toluene sulfonic acid derivatives and the products thereof.
- Wikipedia. (2026, January 24). 2-Amino-5-chlor-4-methylbenzolsulfonsäure.
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